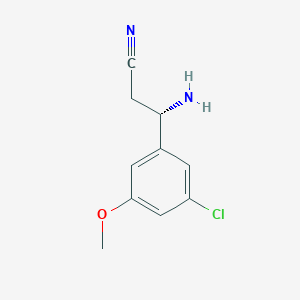
(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a chiral center, an amino group, a nitrile group, and a substituted aromatic ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile typically involves multi-step organic reactions. One possible route includes:
Starting Material: The synthesis may begin with a substituted benzene derivative, such as 5-chloro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group can be converted to a nitrile group through a reaction with a suitable reagent like hydroxylamine followed by dehydration.
Chiral Amino Group Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield a primary amine, while substitution on the aromatic ring could introduce various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-Amino-3-(4-chlorophenyl)propanenitrile
- (3S)-3-Amino-3-(3-methoxyphenyl)propanenitrile
Uniqueness
The presence of both the chloro and methoxy substituents on the aromatic ring, along with the chiral center, makes (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile unique compared to similar compounds
Propriétés
Formule moléculaire |
C10H11ClN2O |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1 |
Clé InChI |
ZGNYCTDDQPAMFA-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)[C@H](CC#N)N)Cl |
SMILES canonique |
COC1=CC(=CC(=C1)C(CC#N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)


![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)

![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)






